molecular formula C9H12BrNO B12855144 5-Bromo-2-methoxy-3-methylbenzylamine

5-Bromo-2-methoxy-3-methylbenzylamine

Cat. No.: B12855144
M. Wt: 230.10 g/mol
InChI Key: VRIJPQBIWSVLNH-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylbenzylamine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of benzylamine, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-methylbenzylamine typically involves the bromination of 2-methoxy-3-methylbenzylamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxy-3-methylbenzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines

Scientific Research Applications

5-Bromo-2-methoxy-3-methylbenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(5-bromo-2-methoxy-3-methylphenyl)methanamine

InChI

InChI=1S/C9H12BrNO/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-4H,5,11H2,1-2H3

InChI Key

VRIJPQBIWSVLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)CN)Br

Origin of Product

United States

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